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Compound of Interest

Compound Name: 2-Chloroquinolin-3-ol

Cat. No.: B137833 Get Quote

A Spectroscopic Guide to 2-Chloroquinolin-3-ol
and Its Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of

the spectroscopic properties of quinoline derivatives is essential for their synthesis,

characterization, and application. This guide offers a comparative analysis of the spectroscopic

data for key derivatives of 2-chloroquinoline, with a special focus on compounds functionalized

at the 3-position.

While direct experimental spectra for 2-Chloroquinolin-3-ol are not readily available in

surveyed literature, its spectroscopic characteristics can be inferred from its stable tautomeric

form and comparison with closely related analogs. This guide will compare the experimentally

determined spectroscopic data of 2-Chloroquinoline, 2-Chloroquinoline-3-carbaldehyde, and 2-

Chloro-3-hydroxymethyl-quinoline to provide a clear framework for characterization.

Understanding Tautomerism in 2-Chloroquinolin-3-
ol
A critical feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with their

keto form, 2-quinolones.[1] For 2-Chloroquinolin-3-ol, this equilibrium is between the enol

form (3-hydroxy) and the more stable keto or lactam form (3-oxo). This phenomenon involves

the migration of a proton between the oxygen and nitrogen atoms. The thermodynamic stability
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of the cyclic amide (lactam) structure, coupled with its capacity for strong intermolecular

hydrogen bonding, typically results in the keto form being predominant.

Expected Spectroscopic Features of 2-Chloroquinolin-3-ol (Keto-Tautomer):

IR Spectroscopy: A strong carbonyl (C=O) stretching band characteristic of a lactam would

be expected, likely in the 1650-1690 cm⁻¹ region. A broad N-H stretching band would also be

present around 3200-3400 cm⁻¹.

¹H NMR Spectroscopy: An N-H proton signal would be observable, likely as a broad singlet.

The proton at the C4 position would show a distinct chemical shift.

¹³C NMR Spectroscopy: A signal corresponding to the carbonyl carbon (C=O) would be

evident in the downfield region, typically around 160-170 ppm.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloroquinoline and two of its

key C-3 substituted derivatives, providing a direct comparison of their characteristic signals.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

Compound Name H-4
Aromatic Protons
(H-5 to H-8)

Other Protons

2-Chloroquinoline ~8.1 (d) 7.5 - 8.0 (m) -

2-Chloroquinoline-3-

carbaldehyde
8.73 (s) 7.61 - 8.10 (m) 10.5 (s, 1H, -CHO)

2-Chloro-3-

hydroxymethyl-

quinoline

8.15 (s) 7.37 - 7.84 (m)
4.65 (s, 2H, -CH₂-),

5.5 (s, 1H, -OH)

Table 2: Comparative IR Spectroscopic Data (cm⁻¹)
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Compound Name
Key Functional
Group Stretches

C-Cl Stretch
Aromatic C=C
Stretch

2-Chloroquinoline - ~750-780 ~1580-1600

2-Chloroquinoline-3-

carbaldehyde

~1690 (C=O,

aldehyde), ~2850,

~2750 (C-H,

aldehyde)

~770 ~1585

2-Chloro-3-

hydroxymethyl-

quinoline

~3212 (O-H, broad) ~760 ~1590

Table 3: Mass Spectrometry Data

Compound Name Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

2-Chloroquinoline C₉H₆ClN 163.60
165 ([M+2]⁺), 163

(M⁺), 128 ([M-Cl]⁺)[2]

2-Chloroquinoline-3-

carbaldehyde
C₁₀H₆ClNO 191.61

193 ([M+2]⁺), 191

(M⁺), 162 ([M-CHO]⁺),

127 ([M-Cl-CO]⁺)

2-Chloro-3-

hydroxymethyl-

quinoline

C₁₀H₈ClNO 193.63
195 ([M+2]⁺), 193

(M⁺), 158 ([M-Cl]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as

an internal standard (δ 0.00 ppm).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.[3]

¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 90°

pulse angle with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with

single lines for each unique carbon atom. Set the spectral width to 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with

~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture

thoroughly to a fine powder. Place the mixture into a pellet die and apply pressure using a

hydraulic press to form a transparent pellet.[4]

Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr

pellet in the sample holder of the FTIR spectrometer. Record the sample spectrum, typically

in the range of 4000-400 cm⁻¹.[4] The final spectrum is presented as the ratio of the sample

spectrum to the background spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI)

source for high-resolution mass spectrometry (HRMS) or an Electron Ionization (EI) source

for fragmentation analysis.[3]

Data Acquisition: Infuse the sample solution into the ionization source. Acquire the mass

spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, select

the molecular ion peak and subject it to collision-induced dissociation (CID) to observe the

fragment ions.
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The relationship between the discussed 2-chloroquinoline derivatives often involves

straightforward synthetic transformations. The Vilsmeier-Haack reaction is a common method

for producing 2-chloro-3-formylquinolines from substituted acetanilides.[5] This aldehyde can

then be readily reduced to the corresponding alcohol. The workflow for synthesis and

subsequent spectroscopic analysis is a critical logical pathway in the characterization of these

compounds.
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Synthetic and analytical workflow for 2-chloroquinoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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